2-(6-Methoxypyridin-2-yl)propanoic acid
Description
2-(6-Methoxypyridin-2-yl)propanoic acid is a pyridine-based organic compound characterized by a methoxy substituent at the 6-position of the pyridine ring and a propanoic acid group at the 2-position. The methoxypyridine moiety may influence electronic properties and binding interactions, while the propanoic acid group is a common feature in NSAIDs, contributing to cyclooxygenase (COX) inhibition .
Properties
IUPAC Name |
2-(6-methoxypyridin-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(9(11)12)7-4-3-5-8(10-7)13-2/h3-6H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEVYBJPKBWVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine, which serves as the core structure.
Alkylation: The 6-methoxypyridine undergoes alkylation with a suitable alkylating agent, such as methyl iodide, to introduce the propanoic acid moiety at the 2-position.
Oxidation: The resulting intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to convert the alkyl group into a carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Alkylation: Utilizing continuous flow reactors to perform the alkylation step efficiently.
Catalytic Oxidation: Employing catalytic oxidation processes to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxypyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride for reducing the carboxylic acid group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Higher oxidation state derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(6-Methoxypyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Methoxypyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, microbial growth, or other cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several NSAIDs and pyridine derivatives. Key comparisons include:
Notes:
- Naproxen : Replacing the pyridine ring in the target compound with a naphthalene system (as in naproxen) increases molecular weight and lipophilicity, enhancing membrane permeability and COX-binding affinity .
- Ibuprofen : The absence of a heterocyclic ring (e.g., pyridine or naphthalene) in ibuprofen reduces steric hindrance, allowing broader COX isoform interaction .
Biological Activity
2-(6-Methoxypyridin-2-yl)propanoic acid, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes an amino acid backbone with a methoxypyridine moiety. This unique configuration allows for significant interactions with various biological targets, including enzymes and receptors.
Key Structural Features:
- Amino Group: Facilitates hydrogen bonding.
- Carboxyl Group: Allows for ionic interactions.
- Methoxypyridine Ring: Engages in π-π stacking interactions, enhancing binding affinity to biological targets.
The compound's biological activity is attributed to its ability to modulate several biochemical pathways. Notable mechanisms include:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzyme activities, which can be beneficial in treating conditions like cancer.
- Antioxidant Activity: It scavenges free radicals, potentially reducing oxidative stress and related cellular damage.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Neuroprotective Effects
A study investigated the neuroprotective effects of the compound on SH-SY5Y neuronal cells. Treatment with 50 µM of the compound resulted in a 40% reduction in cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases like Alzheimer's.
Enzyme Inhibition Studies
The compound was tested for its effect on protein kinase activity. At a concentration of 10 µM, it inhibited kinase activity by approximately 60%, indicating its potential as a therapeutic agent in cancer treatment.
Case Studies and Research Findings
| Study Type | Objective | Findings |
|---|---|---|
| Antimicrobial Study | Evaluate antimicrobial properties | Effective against E. coli and S. aureus with MICs comparable to antibiotics. |
| Neuroprotection Study | Assess neuroprotective effects | 40% reduction in oxidative stress-induced cell death at 50 µM. |
| Enzyme Inhibition Study | Determine impact on protein kinase activity | 60% inhibition of kinase activity at 10 µM. |
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Cancer Treatment: Its ability to inhibit kinase activity suggests potential use in targeted cancer therapies.
- Neurodegenerative Diseases: The neuroprotective effects may lead to developments in treatments for Alzheimer's and other neurodegenerative conditions.
- Antimicrobial Agents: Its efficacy against bacterial pathogens positions it as a candidate for new antibiotic development.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 2-(6-Methoxypyridin-2-yl)propanoic acid, and what are their key challenges?
- Methodology :
- Intermediate Synthesis : Start with 6-methoxy-2-pyridinemethanol () as a precursor. React with propanoic acid derivatives via nucleophilic substitution or coupling reactions under catalytic conditions (e.g., palladium catalysts for cross-coupling).
- Challenges : Protecting the methoxy group during reactions to prevent demethylation. Optimizing reaction time and temperature to avoid side products like decarboxylated derivatives.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for isolating the target compound .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the methoxy group (δ ~3.8–4.0 ppm in H NMR) and pyridine ring protons (δ ~6.5–8.5 ppm).
- HPLC-MS : Use C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) to assess purity (>95%) and detect trace impurities (e.g., unreacted intermediates) .
- Elemental Analysis : Verify the molecular formula (CHNO) with ≤0.3% deviation .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced using co-solvents like ethanol ().
- Stability : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to light or acidic/basic conditions to prevent degradation of the pyridine ring or methoxy group .
Advanced Research Questions
Q. How does the methoxy group on the pyridine ring influence the compound’s reactivity in medicinal chemistry applications?
- Mechanistic Insight :
- The methoxy group acts as an electron-donating group, increasing electron density on the pyridine ring. This enhances electrophilic substitution reactions (e.g., nitration, halogenation) at specific positions.
- Case Study : Fluorination at the 3-position of the pyridine ring (analogous to ) requires careful control of reaction conditions to avoid over-substitution.
- Computational Support : DFT calculations predict regioselectivity in reactions based on frontier molecular orbitals .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Data Reconciliation :
- In Vitro vs. In Vivo Discrepancies : Differences may arise from metabolic instability (e.g., rapid demethylation in vivo). Mitigate by synthesizing deuterated methoxy groups to slow metabolism.
- Dose-Dependent Effects : Use dose-response curves to identify non-linear relationships. For example, highlights how lipidated derivatives exhibit biphasic effects in cell viability assays.
- Orthogonal Assays : Validate activity using multiple assays (e.g., enzyme inhibition, cell-based reporter systems) to rule out false positives .
Q. How can computational modeling guide the design of this compound derivatives for target-specific interactions?
- Methods :
- Molecular Docking : Use crystal structures of target proteins (e.g., kinases, GPCRs) to predict binding poses. The propanoic acid moiety may form hydrogen bonds with catalytic residues.
- MD Simulations : Assess binding stability over 100-ns trajectories. For example, derivatives with bulkier substituents show reduced conformational flexibility, improving binding affinity.
- QSAR Models : Corrogate electronic parameters (e.g., Hammett constants) with bioactivity to optimize substituent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
